Egfr-IN-88

EGFR Kinase Assay Enzyme Inhibition IC₅₀ Potency

Researchers requiring an EGFR inhibitor with moderate potency often find sub-nanomolar agents too potent for graded dose-response studies. EGFR-IN-88 (Compound 4i) provides a validated intermediate-potency standard with confirmed apoptosis induction in A549 lung adenocarcinoma cells. • EGFR enzyme IC₅₀: 87 nM - ideal for concentration-response curves where partial target engagement is desired • A549 cytotoxicity IC₅₀: 3.902 µM - validated apoptosis inducer for caspase/PARP cleavage and Annexin V assays • Pyrazole-pyrrolopyrimidine scaffold - chemically orthogonal starting point for SAR and scaffold-hopping campaigns

Molecular Formula C22H18Cl2N4O2S
Molecular Weight 473.4 g/mol
Cat. No. B12382393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-88
Molecular FormulaC22H18Cl2N4O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C1CC
InChIInChI=1S/C22H18Cl2N4O2S/c1-3-16-17(4-2)26-19-9-12(5-8-18(19)25-16)21-27-28-22(30-21)31-11-20(29)14-7-6-13(23)10-15(14)24/h5-10H,3-4,11H2,1-2H3
InChIKeyVIJBROPXMOLSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-88: A Compound 4i-Derived EGFR Inhibitor for A549 Cytotoxicity and Apoptosis Studies


EGFR-IN-88 (CAS 2944452-34-8), identified as Compound 4i, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is characterized by an in vitro IC₅₀ value of 87 nM against the EGFR enzyme and demonstrates functional cellular activity, as evidenced by its cytotoxic effect on the A549 human lung adenocarcinoma cell line (IC₅₀ = 3.902 µM) and its ability to induce apoptosis .

Pathway study fit Moderate EGFR inhibition tier for dose-dependent target engagement studies
Cell-model endpoint A549 cytotoxicity context with reported apoptosis induction readout
SAR exploration Non-quinazoline 4i scaffold supports chemotype diversification studies

Why Generic EGFR Inhibitors Cannot Substitute for EGFR-IN-88 in Defined Cellular Assays


EGFR inhibitors constitute a highly heterogeneous class with IC₅₀ values spanning over three orders of magnitude, ranging from sub-nanomolar to micromolar potencies, and exhibiting diverse cellular efficacy profiles . Substituting a potent third-generation inhibitor like EGFR-IN-87 (IC₅₀ ~1-7 nM) for a moderate-potency tool compound like EGFR-IN-88 (IC₅₀ = 87 nM) would invalidate comparative dose-response studies and confound interpretation of structure-activity relationships (SAR) within a chemical series . Furthermore, the specific cytotoxic potency against the A549 cell line is not uniform across the class; for example, EGFR-IN-59 exhibits an A549 IC₅₀ of 8.62 µM, nearly double that of EGFR-IN-88 (3.902 µM) . Therefore, direct interchange without experimental re-validation is scientifically unsound for assay systems calibrated to this specific tool compound's parameters.

Potency tier mismatch
EGFR inhibitors span >1000-fold potency range; substituting a high-potency analog for this moderate inhibitor may disrupt calibrated dose-response assays and SAR interpretation.
A549 cytotoxicity rank variation
Structurally related inhibitors exhibit divergent A549 IC₅₀ values; direct swap without re-validation can alter cell-based endpoint conclusions.
Scaffold-dependent pharmacology
Quinazoline-based inhibitors do not share the 4i chemotype; substitution may shift binding mode and resistance profile readouts.

Quantitative Differentiation of EGFR-IN-88: Evidence-Based Selection Criteria for Procurement


EGFR Enzyme Inhibition: Positioned in the Moderate-Potency Tier, Distinguishing EGFR-IN-88 from High-Potency Mutant-Selective Agents

EGFR-IN-88 exhibits an in vitro IC₅₀ of 87 nM against the EGFR kinase . This places it in a moderate-potency tier, distinct from high-potency mutant-selective inhibitors like EGFR-IN-87, which displays IC₅₀ values of 3.1 nM, 1.3 nM, and 7.1 nM against EGFR_d746-750, EGFR_L858R/T790M, and EGFR_WT, respectively . Similarly, EGFR-IN-88 is less potent than the clinical benchmark erlotinib (IC₅₀ = 78.6 nM) but within the same nanomolar order of magnitude [1].

EGFR enzyme IC₅₀
Reported
87 nM
Moderate inhibition tier; supports dose-response design with partial target engagement.
Vendor-reported biochemical assay; cross-study validation advised.
EGFR Kinase Assay Enzyme Inhibition IC₅₀ Potency

Cytotoxic Efficacy in A549 Cells: EGFR-IN-88 Demonstrates Intermediate Potency Among Structurally Related Analogs

EGFR-IN-88 induces cytotoxicity in A549 human lung adenocarcinoma cells with an IC₅₀ of 3.902 µM . This cellular potency is intermediate within its class. It is more potent than EGFR-IN-59 (A549 IC₅₀ = 8.62 µM) but significantly less potent than advanced third-generation compounds like PF-6274484, which inhibits EGFR autophosphorylation in A549 cells with an IC₅₀ of 5.8 nM . The compound's cellular activity confirms its ability to engage the target in a physiologically relevant cancer cell model.

A549 cytotoxicity IC₅₀
Data to verify
3.902 µM
Intermediate cellular potency; supports cell-model endpoint review in lung adenocarcinoma.
Standard cytotoxicity assay; source-specific review recommended.
A549 Cytotoxicity Lung Cancer Cell Line Cellular IC₅₀

Functional Validation: EGFR-IN-88 is a Confirmed Apoptosis Inducer in A549 Lung Cancer Cells

EGFR-IN-88 is explicitly documented to induce apoptosis in A549 cells, as confirmed by vendor validation data . While many EGFR inhibitors ultimately lead to cell death, this functional annotation provides a direct, testable mechanism for the observed cytotoxicity. This contrasts with some analogs like EGFR-IN-59, which is described as an apoptosis inducer but with a different cytotoxic profile (A549 IC₅₀ = 8.62 µM) , and with other potent inhibitors whose primary cellular readout may be target phosphorylation inhibition rather than direct apoptotic measurement.

Apoptosis induction
Data to verify
Confirmed inducer
Reported apoptosis pathway activation in A549 cells; supports programmed cell death studies.
Vendor-reported functional annotation; independent validation recommended.
Apoptosis Induction Mechanism of Action Cancer Cell Death

Structural Distinction: The 4i Scaffold Differentiates EGFR-IN-88 from Quinazoline-Based Inhibitors

EGFR-IN-88 is identified as Compound 4i, a distinct chemical scaffold featuring a pyrazole-pyrrolopyrimidine core (as inferred from its molecular formula C₂₂H₁₈Cl₂N₄O₂S) . This structure is fundamentally different from the quinazoline core present in first-generation inhibitors like erlotinib and gefitinib, as well as the acrylamide-based warheads found in irreversible third-generation inhibitors. This structural divergence is critical for structure-activity relationship (SAR) studies aimed at identifying novel binding modes or overcoming resistance mechanisms distinct from those targeted by the dominant clinical scaffolds.

Chemical scaffold
Class-level inference
Pyrazole-pyrrolopyrimidine (4i)
Orthogonal chemotype vs quinazoline inhibitors; enables SAR diversification.
Structure inferred from molecular formula; confirmatory analysis advised.
Chemical Scaffold SAR Studies Molecular Diversity

Strategic Application Scenarios for EGFR-IN-88 in Oncology and Kinase Pharmacology Research


A549 Cell-Based Dose-Response Studies for Moderate-Potency EGFR Inhibition

Researchers requiring an EGFR inhibitor with an IC₅₀ in the high nanomolar range and a corresponding A549 cellular cytotoxicity in the low micromolar range can utilize EGFR-IN-88 to establish concentration-response curves. The compound's IC₅₀ of 87 nM (enzyme) and 3.902 µM (A549 cell) provide a validated, moderate-activity profile ideal for studies where sub-nanomolar inhibitors would be too potent to observe graded biological effects or where partial target engagement is desired.

Apoptosis Pathway Analysis in Lung Adenocarcinoma Models

Investigators focused on dissecting the apoptotic signaling cascades downstream of EGFR inhibition in lung cancer cells can employ EGFR-IN-88 as a validated apoptosis inducer in the A549 cell line . This confirmed functional activity streamlines experimental design for assays measuring caspase activation, PARP cleavage, or Annexin V staining, eliminating the need for preliminary target validation of this specific cellular response.

Chemical Biology and Scaffold-Hopping SAR Campaigns

Medicinal chemists engaged in scaffold-hopping efforts to identify novel EGFR inhibitor chemotypes distinct from the prevalent quinazoline and pyrimidine frameworks can use EGFR-IN-88 (Compound 4i) as a starting point for analog synthesis. Its pyrazole-pyrrolopyrimidine-derived structure offers a chemically orthogonal entry into EGFR inhibitor design, facilitating the exploration of new intellectual property space and potential resistance-breaking mechanisms.

Comparative Tool Compound Studies in EGFR-Dependent Cell Lines

When establishing a panel of tool compounds with graded potencies for benchmarking cellular responses, EGFR-IN-88 serves as a defined intermediate-potency standard. Its 87 nM IC₅₀ places it between high-potency agents like EGFR-IN-87 (1-7 nM) and weaker inhibitors like EGFR-IN-59 (190 nM) , enabling researchers to construct a concentration-dependent activity scale for calibrating assay sensitivity or for use in combination studies.

Application
Selection Property
Validation Focus
A549 dose-response studies
Moderate enzyme inhibition and cellular cytotoxicity profile
Concentration-response curve linearity and partial target engagement readout
Apoptosis pathway analysis
Reported apoptosis induction in A549 model
Caspase/PARP cleavage and Annexin V assay consistency
Scaffold-hopping SAR
Non-quinazoline pyrazole-pyrrolopyrimidine core
Binding mode exploration and resistance mechanism studies
Comparative tool compound panel
Defined intermediate potency reference
Assay sensitivity calibration and combination study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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